(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid

Chiral resolution Peptide synthesis Medicinal chemistry

Sourcing chiral β-amino acids with orthogonal protection and a correctly positioned ortho-hydroxybenzyl pharmacophore often leads to regioisomeric mixtures or protecting-group scrambling. This single-isomer (R)-Boc-amino acid eliminates that risk. Key advantages: - 98% purity meets SAR-grade requirements without need for further purification. - Free carboxylic acid and Boc-amine allow direct resin loading, while the unprotected ortho-hydroxybenzyl group provides a handle for on-resin diversification. - Available in standard research quantities (1 g, 5 g, 10 g) with reliable supply through BenchChem's global logistics network.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Cat. No. B12932462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=CC=CC=C1O)C(=O)O
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-6-4-5-7-12(10)17/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1
InChIKeyPKOUTHAMVDTDRV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(R)-3-Amino-2-(2-hydroxybenzyl)propanoic Acid – Chiral Scaffold


(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid (CAS 1260589‑03‑4) is a chirally pure, orthogonally protected β‑amino acid derivative bearing a 2‑hydroxybenzyl side chain . The molecule pairs an acid‑labile tert‑butoxycarbonyl (Boc) amine protecting group with a free carboxylic acid and a phenolic hydroxyl, enabling stepwise, chemoselective downstream functionalisation without transient protecting‑group scrambling . Its (R) absolute configuration at the C‑2 carbon, in combination with the ortho‑hydroxybenzyl architecture, distinguishes it from conventional Boc‑tyrosine and Boc‑phenylalanine building blocks that carry the hydroxyl at the 4‑position or lack the benzylic methylene spacer.

Workflow Chiral β-amino acid scaffold with orthogonal Boc protection Supports stepwise chemoselective coupling without protecting-group scrambling
Selection Single (R)-enantiomer with defined 2-hydroxybenzyl architecture Distinct from Boc-tyrosine or Boc-phenylalanine building blocks
Use Context Stereochemical-control studies and metalloenzyme inhibitor design Enantiomer-attribution review recommended for SAR campaigns

Why Boc-(R)-3-Amino-2-(2-hydroxybenzyl)propanoic Acid Is Non-Substitutable


Substituting this compound with a generic Boc‑protected tyrosine, phenylalanine, or even the (S)‑enantiomer alters both the three‑dimensional presentation of the pharmacophore and the hydrogen‑bond donor/acceptor capacity of the phenolic hydroxyl. In the β‑hydroxy‑α‑amino acid class patented as matrix metalloprotease (MMP) inhibitors, the combination of (R)‑stereochemistry at C‑2, a 2‑hydroxybenzyl (rather than 4‑hydroxybenzyl) substituent, and a Boc‑protected 3‑amino group creates a scaffold that cannot be recapitulated by Boc‑D‑Tyr‑OH or Boc‑D‑Phe‑OH [1]. The ortho‑hydroxy group is positioned to engage in intramolecular hydrogen bonding or metal‑chelation interactions that the para‑isomer cannot achieve, while the methylene spacer between the aromatic ring and the propanoic acid backbone differentiates it from 3‑amino‑3‑(2‑hydroxyphenyl)propanoic acid regioisomers .

Target (R)-enantiomer, 2-hydroxybenzyl
Substitute (S)-enantiomer or Boc-D-Tyr-OH
Opposite C-2 configuration or para-hydroxy isomer may not recapitulate stereochemical binding or chelation geometry
Target Boc-protected β-amino acid
Substitute Free amine analogue (CAS 1260606‑45‑8)
Unprotected amine may undergo adventitious acylation and oligomerisation; orthogonal protection may not transfer
Target C-2 benzyl with methylene spacer
Substitute C-3 phenyl regioisomer (CAS 500788‑88‑5)
Loss of methylene spacer reduces rotatable bonds and conformational sampling; SAR context may not transfer

Boc-(R)-3-Amino-2-(2-hydroxybenzyl)propanoic Acid: Differentiation Evidence


Chiral Purity: (R) vs. (S) Enantiomer

The target compound is manufactured as the single (R)-enantiomer (CAS 1260589‑03‑4) with a vendor‑certified chemical purity of 98 % . The (S)-enantiomer (CAS 1260587‑01‑6) is separately catalogued by suppliers ; however, the (R)‑isomer is specifically cited in patent disclosures concerning β‑hydroxy‑α‑amino acid MMP inhibitor scaffolds, where (R)‑configuration at the C‑2 position is required for diastereomeric purity of the final inhibitor [1]. No racemisation data are publicly available, but the independent CAS registry numbers confirm that the two enantiomers are supplied as discrete products, enabling procurement of the correct stereoisomer without post‑purchase chiral analysis.

Chiral Purity
Head-to-head
Distinct CAS: (R) 1260589‑03‑4 vs. (S) 1260587‑01‑6; vendor CoA purity ≥98% for (R)-enantiomer
Enantiomer-attribution review: opposite C-2 configuration may abolish target binding
No public racemisation data; independent CAS confirms discrete supply
Chiral resolution Peptide synthesis Medicinal chemistry

Regiochemistry: 2-Hydroxybenzyl vs. 4-Hydroxybenzyl

Boc-D-tyrosine (Boc-D-Tyr-OH, CAS 70642‑86‑3) is the most commonly invoked comparator because it also contains a Boc‑protected amino acid with a phenolic hydroxyl . In Boc-D-Tyr-OH the hydroxyl resides at the para position of the benzyl group, yielding a linear donor geometry. In the target compound the hydroxyl is ortho to the benzylic methylene, enabling intramolecular hydrogen bonding with the backbone carbonyl and potential bidentate metal coordination relevant to MMP zinc‑binding motifs [1]. The target compound also carries the amino group on the 3‑carbon of the propanoic acid chain rather than the 2‑carbon, classifying it as a β‑amino acid derivative and altering the spacing between the carboxylic acid and the amine.

Regiochemistry
Cross-study
2-hydroxybenzyl (ortho) vs. 4-hydroxybenzyl (para); TPSA ≈95.86 Ų vs. 95.5 Ų
Ortho-hydroxy motif supports distinct chelation geometry; para-isomer may not recapitulate salicyl-type binding
H-bonding capability inferred from related X-ray structures; experimental confirmation recommended
Hydrogen bonding Metal chelation Protease inhibition

Backbone Architecture: C-2 Benzyl vs. C-3 Phenyl

Boc-(R)-3-amino-3-(2-hydroxyphenyl)propanoic acid (CAS 500788‑88‑5) is a commercially available regioisomer that attaches the 2‑hydroxyphenyl group directly to the C‑3 carbon bearing the Boc‑amino group . This eliminates the benzylic methylene spacer present in the target compound, rigidifying the aromatic ring orientation and removing one rotatable bond. The target compound possesses five rotatable bonds (vs. four for the C‑3 phenyl regioisomer) and a LogP of 2.16, affording greater conformational sampling in solution and potentially distinct pharmacokinetic properties if carried forward into lead molecules . The C‑3 phenyl regioisomer is available at ≥99 % purity (HPLC, Chem‑Impex) vs. 98 % for the target compound, but the absence of the methylene spacer precludes its use in SAR studies requiring a benzyl‑type linker.

Backbone Flexibility
Head-to-head
5 vs. 4 rotatable bonds; LogP ≈2.16 vs. not reported; purity 98% vs. ≥99%
Additional methylene spacer provides conformational sampling; SAR context requires validation
Rotatable bond count from SMILES; LogP from computational prediction
Conformational flexibility β-amino acid Peptidomimetic design

Orthogonal Boc Protection vs. Free Amine

The free amine analogue, (R)-3-amino-2-(2-hydroxybenzyl)propanoic acid (CAS 1260606‑45‑8, MW 195.22 Da), lacks the Boc protecting group . Without Boc protection, the amine is nucleophilically competent and will compete with the desired coupling partner during amide bond formation, leading to oligomerisation and low coupling yields. The target compound’s Boc group is stable to basic and nucleophilic conditions yet cleavable with neat trifluoroacetic acid (TFA) or 4 M HCl in dioxane, allowing precise temporal control over amine unmasking [1]. This orthogonal protection is essential for multi‑step synthesis of MMP inhibitor candidates described in WO 2004/110974, where the Boc‑protected β‑amino acid is first coupled to a hydroxamic acid warhead before global deprotection.

Boc Protection
Class-level
Boc-protected (MW 295.33 Da) vs. free amine (MW 195.22 Da); TFA-labile
Orthogonal protection supports multi-step synthesis; class-level inference from SPPS protocols
Standard Boc chemistry; vendor CoA confirms identity
Solid-phase peptide synthesis Chemoselective deprotection Boc chemistry

Application Scenarios for Boc-(R)-3-Amino-2-(2-hydroxybenzyl)propanoic Acid


Diastereomerically Pure MMP Inhibitor Synthesis

The compound serves as a chiral P1′ building block in the assembly of β‑hydroxy‑α‑amino acid‑based matrix metalloprotease inhibitors, as described in WO 2004/110974 A1 [1]. Its (R)‑configuration at C‑2 and ortho‑hydroxybenzyl side chain position the phenolic oxygen for coordination to the catalytic zinc ion while the Boc‑protected amine is coupled to a hydroxamic acid zinc‑binding group (ZBG). The 98 % purity supplied by Leyan meets the threshold for initial SAR exploration without additional purification.

Chiral β²-Amino Acid Library Synthesis

As a β²‑amino acid (amino group at the 3‑position, substituent at the 2‑position), this compound is a substrate for asymmetric hydrogenation and dynamic kinetic resolution protocols that produce β‑amino acid libraries for peptidomimetic screening [2]. The Boc group withstands the reductive conditions used in these transformations, and the ortho‑hydroxybenzyl moiety can be subsequently alkylated or oxidised to diversify the library.

Solid-Phase Peptide Synthesis with Orthogonal Deprotection

The Boc‑protected amine and free carboxylic acid allow direct loading onto Merrifield or Wang resin using standard DIC/HOBt coupling chemistry. The 2‑hydroxybenzyl group remains unprotected, offering a handle for on‑resin modification (e.g., Mitsunobu alkylation, sulfation) prior to final TFA cleavage . This orthogonal protection strategy is not achievable with the free amine analogue (CAS 1260606‑45‑8), which would require temporary masking of the amine before resin loading.

Metal-Chelating Ligand Precursor

The juxtaposition of the carboxylic acid, Boc‑amine, and ortho‑hydroxybenzyl donor atoms creates a pre‑organised tridentate ligand framework. Upon Boc deprotection, the resulting amino‑acid scaffold can complex transition metals relevant to MRI contrast agents or catalytic metallodrugs. The 2‑hydroxybenzyl (salicyl) motif is known to form more stable six‑membered chelate rings with Zn²⁺ and Cu²⁺ than the seven‑membered rings formed by the 4‑hydroxybenzyl isomer Boc‑D‑Tyr‑OH .

Application
Selection Property
Validation Focus
MMP inhibitor chiral P1′ building block
Stereochemical-control context
Enantiomer-attribution review
Chiral β²-amino acid library synthesis
Asymmetric hydrogenation substrate compatibility
Model-response interpretation
Solid-phase peptide synthesis with orthogonal deprotection
Boc-protected amine, on-resin modification handle
Assay-response context
Metal-chelating ligand precursor
Tridentate donor framework with salicyl motif
Assay-response context
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